molecular formula C10H15NO3 B13898486 Tert-butyl 2-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate

Tert-butyl 2-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B13898486
M. Wt: 197.23 g/mol
InChI Key: VBGQOUJGLIUFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-oxo-3-azabicyclo[310]hexane-3-carboxylate is a bicyclic compound with a unique structure that includes an azabicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the reaction of tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate with an oxidizing agent. One common method includes the use of tert-butyl hypochlorite as the oxidizing agent under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include tert-butyl hypochlorite and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized bicyclic compounds, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

Tert-butyl 2-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 2-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • Tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
  • Tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate

Uniqueness

Tert-butyl 2-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific bicyclic structure and the presence of both an oxo group and a tert-butyl ester. This combination of features gives it distinct chemical reactivity and potential for diverse applications .

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

tert-butyl 2-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-5-6-4-7(6)8(11)12/h6-7H,4-5H2,1-3H3

InChI Key

VBGQOUJGLIUFMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C1=O

Origin of Product

United States

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